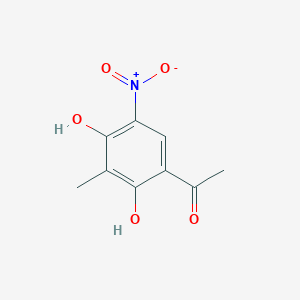
2',4'-Dihydroxy-3'-methyl-5'-nitroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone is an organic compound with the molecular formula C9H9NO5 and a molecular weight of 211.176 g/mol . This compound is characterized by the presence of hydroxyl, methyl, and nitro functional groups attached to an acetophenone backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone can be synthesized through the nitration of resacetophenone using zirconyl nitrate in acetone at 50°C for 5 hours . This method yields the desired compound with high efficiency.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Ether or amine derivatives.
Scientific Research Applications
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone is utilized in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2’,4’-dihydroxy-3’-methyl-5’-nitroacetophenone involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in redox reactions, affecting cellular oxidative stress levels. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dihydroxy-3’-methylacetophenone: Lacks the nitro group, making it less reactive in redox reactions.
2’,4’-Dihydroxy-5’-nitroacetophenone: Similar structure but lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone is unique due to the combination of hydroxyl, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
118824-94-5 |
|---|---|
Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-3-methyl-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H9NO5/c1-4-8(12)6(5(2)11)3-7(9(4)13)10(14)15/h3,12-13H,1-2H3 |
InChI Key |
PIYDSCSXFORFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1O)[N+](=O)[O-])C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


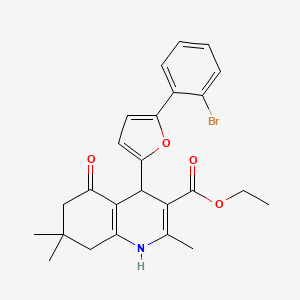
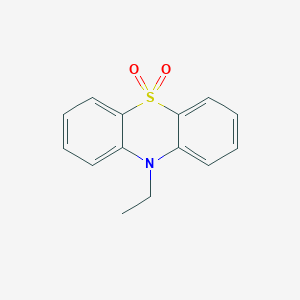




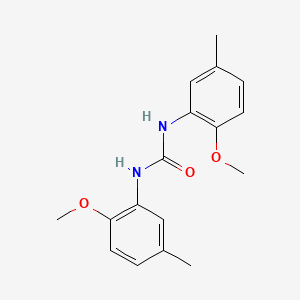
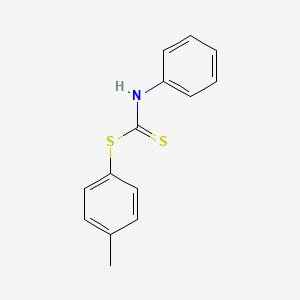
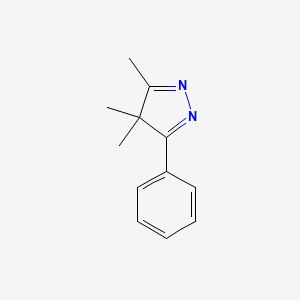
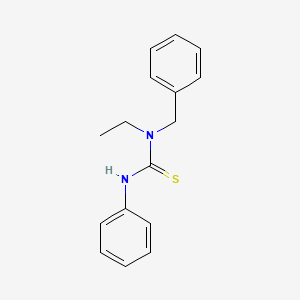
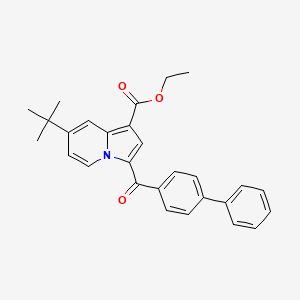

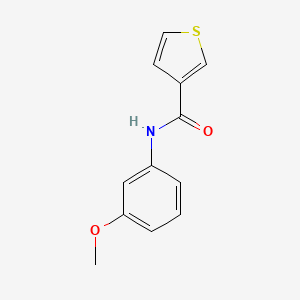
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11946012.png)
